Bardoxolone Methyl

Catalog No.
S520450
CAS No.
218600-53-4
M.F
C32H43NO4
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bardoxolone Methyl

CAS Number

218600-53-4

Product Name

Bardoxolone Methyl

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-KPOXMGGZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, bardoxolone methyl, CDDO methyl ester, CDDO-Me, methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

The exact mass of the compound Bardoxolone methyl is 505.31921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713200. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Bardoxolone methyl (CDDO-Me, CAS: 218600-53-4) is a highly potent synthetic triterpenoid and a first-in-class activator of the Keap1-Nrf2 antioxidant response pathway. Originally derived from the natural product oleanolic acid, this compound is engineered to covalently modify specific cysteine residues (such as Cys151) on Keap1, thereby preventing Nrf2 degradation and driving the expression of cytoprotective genes like NQO1 and HO-1 [1]. For procurement professionals and principal investigators, CDDO-Me represents a critical upgrade over first-generation antioxidants due to its low-nanomolar in vitro potency and its ability to achieve systemic in vivo distribution when properly formulated [2]. Its selection is essential for advanced preclinical models of chronic kidney disease (CKD), pulmonary arterial hypertension, and systemic oxidative stress, provided buyers account for its specific physical state and solubility requirements.

Substituting Bardoxolone methyl with its unesterified parent compound (CDDO) or classic Nrf2 activators like sulforaphane severely compromises experimental outcomes. While CDDO is active in vitro, it fails to achieve systemic tissue distribution in vivo, restricting its pharmacodynamic effects primarily to the gastrointestinal tract [1]. Furthermore, purchasing generic crystalline CDDO-Me without accounting for its severe aqueous solubility limitations will result in erratic pharmacokinetics and poor bioavailability [2]. To achieve reproducible systemic exposure and avoid false-negative efficacy results in animal models, buyers must specifically procure CDDO-Me and utilize amorphous solid dispersion (SDD) formulations or appropriate lipid vehicles, rather than relying on standard crystalline suspensions or less bioavailable structural analogs[2].

Systemic Tissue Distribution and Target Activation (vs. CDDO)

In vivo pharmacodynamic studies demonstrate that esterification of the parent compound CDDO to form CDDO-Me fundamentally alters its tissue distribution profile. Following oral administration, CDDO-Me significantly induces NQO1 expression across multiple systemic compartments, whereas the parent acid CDDO is restricted to localized activity [1].

Evidence DimensionSystemic NQO1 transcript induction in vivo
Target Compound DataCDDO-Me: Induces NQO1 in small intestine (7.5-fold), liver (5.6-fold), lung (4.7-fold), and cerebral cortex (1.5-fold)
Comparator Or BaselineCDDO (Parent Acid): Induces NQO1 only in the small intestine mucosa (8.4-fold), lacking systemic distribution
Quantified DifferenceMulti-organ systemic activation vs. strictly localized gastrointestinal activation
ConditionsSingle oral dose in murine models; transcript levels measured via quantitative RT-PCR

Buyers conducting systemic disease research (e.g., renal or pulmonary models) must procure the methyl ester (CDDO-Me) to ensure the compound actually reaches the target organs.

Pharmacokinetic Absorption Profile (Amorphous vs. Crystalline Form)

The physical state of procured CDDO-Me dictates its in vivo viability. Clinical and preclinical pharmacokinetic evaluations reveal that the crystalline form of CDDO-Me suffers from severe solubility bottlenecks, leading to delayed and poor absorption. Conversion to an amorphous spray-dried dispersion (SDD) drastically accelerates absorption and enhances overall bioavailability [1].

Evidence DimensionTime to maximum plasma concentration (Tmax) and relative bioavailability
Target Compound DataAmorphous SDD CDDO-Me formulation: Tmax = ~2 hours with high systemic exposure
Comparator Or BaselineCrystalline CDDO-Me: Tmax = ~30 hours with low bioavailability
Quantified Difference15-fold faster absorption (Tmax reduction) and substantially higher overall bioavailability for the amorphous form
ConditionsSingle-dose crossover relative bioavailability study

Procurement teams must ensure the physical form and formulation strategy (e.g., amorphous solid dispersion) match the intended use, as crystalline suspensions will fail to deliver reliable in vivo dosing.

In Vitro Nrf2 Activation Potency (vs. Sulforaphane)

As a cyano enone triterpenoid, CDDO-Me exhibits exceptional electrophilic potency toward Keap1 compared to classical Nrf2 activators like sulforaphane. CDDO-Me achieves maximal cytoprotective pathway activation at low nanomolar concentrations, whereas standard baseline activators require micromolar dosing, which often borders on cytotoxic thresholds [1].

Evidence DimensionEffective concentration for Nrf2 target activation and cytoprotection
Target Compound DataCDDO-Me: Active at 1–30 nM
Comparator Or BaselineSulforaphane (Standard Baseline): Active at 0.5–2 μM
Quantified Difference>100-fold greater potency for CDDO-Me in driving Nrf2-mediated transcription
ConditionsIn vitro cellular assays evaluating oxidative stress protection and NQO1 induction

The ultra-low nanomolar working concentration of CDDO-Me minimizes off-target toxicity and reduces the total mass of API required for extensive high-throughput screening campaigns.

Preclinical Models of Diabetic Nephropathy and CKD

Due to its proven ability to systemically activate Nrf2 and suppress NF-κB at nanomolar concentrations, CDDO-Me is the definitive positive control for in vivo renal protection models. Its procurement is essential for laboratories evaluating glomerular filtration rate (eGFR) preservation and interstitial fibrosis reduction, provided it is formulated in an amorphous dispersion or suitable lipid vehicle to guarantee renal exposure [1].

High-Throughput Keap1-Nrf2 Inhibitor Screening

Because CDDO-Me exhibits a >100-fold potency advantage over baseline activators like sulforaphane, it serves as the premier benchmark compound in competitive binding assays and reporter gene screens. Assay developers procure CDDO-Me to establish robust, reproducible maximum-activation baselines (Emax) at concentrations (1–30 nM) that do not trigger cellular toxicity [2].

Advanced Formulation and Drug Delivery Research

The extreme pharmacokinetic disparity between crystalline and amorphous CDDO-Me makes it an ideal model active pharmaceutical ingredient (API) for materials scientists developing novel solubility-enhancing technologies. Procurement of crystalline CDDO-Me is highly relevant for laboratories testing new spray-drying, hot-melt extrusion, or mesoporous silica loading techniques designed to overcome severe aqueous insolubility[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

505.31920885 Da

Monoisotopic Mass

505.31920885 Da

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEG1Q6OGU1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in lymphoma (unspecified), multiple myeloma, and solid tumors.
Treatment of Alport syndrome

Mechanism of Action

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

Pictograms

Health Hazard

Health Hazard

Other CAS

218600-53-4

Wikipedia

Bardoxolone_methyl

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Chen T, Mou Y, Tan J, Wei L, Qiao Y, Wei T, Xiang P, Peng S, Zhang Y, Huang Z, Ji H. The protective effect of CDDO-Me on lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2015 Jan 19;25(1):55-64. doi: 10.1016/j.intimp.2015.01.011. [Epub ahead of print] PubMed PMID: 25614226.
2: El-Ashmawy M, Delgado O, Cardentey A, Wright WE, Shay JW. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation. PLoS One. 2014 Dec 23;9(12):e115600. doi: 10.1371/journal.pone.0115600. eCollection 2014. PubMed PMID: 25536195; PubMed Central PMCID: PMC4275221.
3: Wang YY, Yang YX, Zhe H, He ZX, Zhou SF. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Des Devel Ther. 2014 Oct 23;8:2075-88. doi: 10.2147/DDDT.S68872. eCollection 2014. PubMed PMID: 25364233; PubMed Central PMCID: PMC4211867.
4: Deeb D, Brigolin C, Gao X, Liu Y, Pindolia KR, Gautam SC. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways. J Carcinog Mutagen. 2014 May 31;5:177. PubMed PMID: 25152840; PubMed Central PMCID: PMC4139055.
5: Velez J, Enciso LJ, Suarez M, Fiegl M, Grismaldo A, López C, Barreto A, Cardozo C, Palacios P, Morales L, Duque JE, Carmona JU, Konopleva M, Andreeff M, Samudio I. Platelets promote mitochondrial uncoupling and resistance to apoptosis in leukemia cells: a novel paradigm for the bone marrow microenvironment. Cancer Microenviron. 2014 Aug;7(1-2):79-90. doi: 10.1007/s12307-014-0149-3. Epub 2014 Aug 12. PubMed PMID: 25112275; PubMed Central PMCID: PMC4150878.
6: Noel S, Zheng L, Navas-Acien A, Fuchs RJ. The effect of ex vivo CDDO-Me activation on nuclear factor erythroid 2-related factor 2 pathway in white blood cells from patients with septic shock. Shock. 2014 Nov;42(5):392-9. doi: 10.1097/SHK.0000000000000236. PubMed PMID: 25105464.
7: Kitsukawa M, Tsuchiyama H, Maeda A, Oshida K, Miyamoto Y. Immunosuppressive potential of bardoxolone methyl using a modified murine local lymph node assay (LLNA). J Toxicol Sci. 2014 Aug;39(4):545-50. PubMed PMID: 25056779.
8: Wu T, Ye Y, Min SY, Zhu J, Khobahy E, Zhou J, Yan M, Hemachandran S, Pathak S, Zhou XJ, Andreeff M, Mohan C. Prevention of murine lupus nephritis by targeting multiple signaling axes and oxidative stress using a synthetic triterpenoid. Arthritis Rheumatol. 2014 Nov;66(11):3129-39. doi: 10.1002/art.38782. PubMed PMID: 25047252.
9: Walsh J, Jenkins RE, Wong M, Olayanju A, Powell H, Copple I, O'Neill PM, Goldring CE, Kitteringham NR, Park BK. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: biochemical, pharmacological and toxicological implications. J Proteomics. 2014 Aug 28;108:171-87. doi: 10.1016/j.jprot.2014.05.007. Epub 2014 May 21. PubMed PMID: 24859727; PubMed Central PMCID: PMC4115266.
10: Choi SH, Kim BG, Robinson J, Fink S, Yan M, Sporn MB, Markowitz SD, Letterio JJ. Synthetic triterpenoid induces 15-PGDH expression and suppresses inflammation-driven colon carcinogenesis. J Clin Invest. 2014 Jun;124(6):2472-82. doi: 10.1172/JCI69672. Epub 2014 May 16. PubMed PMID: 24837432; PubMed Central PMCID: PMC4089461.

Explore Compound Types